molecular formula C10H17Br B13168663 [1-(Bromomethyl)cyclopropyl]cyclohexane

[1-(Bromomethyl)cyclopropyl]cyclohexane

Cat. No.: B13168663
M. Wt: 217.15 g/mol
InChI Key: JXSPTOKUTAQOGR-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopropyl]cyclohexane is an organic compound that features a cyclopropyl group attached to a cyclohexane ring via a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Bromomethyl)cyclopropyl]cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction mechanism involves the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(Bromomethyl)cyclopropyl]cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Alcohols, amines, or other substituted cyclopropylmethyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopropylmethyl derivatives without the bromine atom.

Scientific Research Applications

[1-(Bromomethyl)cyclopropyl]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Similar structure but lacks the cyclohexane ring.

    Cyclohexylmethyl bromide: Similar structure but lacks the cyclopropyl group.

    Bromocyclohexane: Contains a bromine atom attached directly to the cyclohexane ring.

Uniqueness

[1-(Bromomethyl)cyclopropyl]cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]cyclohexane

InChI

InChI=1S/C10H17Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2

InChI Key

JXSPTOKUTAQOGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CC2)CBr

Origin of Product

United States

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